4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile
Overview
Description
“4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical transformations . The derivatives of this compound have been screened in vitro for activity against various strains .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrimidine-5-carbonitrile scaffold . The binding modes predicted by molecular docking studies show that these compounds can fit snugly into the active site of their targets with a high binding affinity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions result in the formation of a new series of pyrimidine-5-carbonitrile derivatives .Scientific Research Applications
Synthesis and Anticancer Activity
A study demonstrated the environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of derivatives related to 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile. These compounds showed significant in-vitro anticancer activities against various human tumor cell lines. A specific compound with a 3-hydroxy-4-methoxyphenyl substituent exhibited the highest GI50 value, indicating promising anticancer potential. This research also included a docking study and ADME property analysis of these compounds, which showed good drug-like properties (Tiwari et al., 2016).
Anticonvulsant Agent Potential
Another study involved synthesizing derivatives from 4-amino-2-hydroxy (OR mercapto)-6-(substituted phenyl)-pyrimidine-5-carbonitrile and revealed that one of the derivatives exhibited promising anticonvulsant properties. The synthetic method employed was efficient, green, and yielded high results (Divate & Dhongade-Desai, 2014).
Antibacterial Activity
A novel synthesis approach for derivatives, including 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile, was explored. These derivatives were evaluated for their antibacterial activity, showcasing potential applications in combating bacterial infections (Rostamizadeh et al., 2013).
Antifungal and Antibacterial Properties
In another study, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, a related compound, showed excellent biocidal properties, including antifungal and antibacterial activities (Youssef & Omar, 2007).
Antitubercular and Antimicrobial Activity
Another related study synthesized novel derivatives and evaluated them for their in vitro antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against various bacterial strains. Some derivatives showed pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011).
Applications in Medicinal and Agrochemical Research
A strategy using fluorinated acetoacetates and fluoroalkyl amino reagents to access unprecedented pyrimidine scaffolds was developed. These new valuable building blocks hold strong potential for medicinal and agrochemical research (Schmitt et al., 2017).
Mechanism of Action
The mechanism of action of “4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile” involves inhibiting the activity of EGFR . The compounds can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells . Molecular docking studies have been carried out to examine the binding mode of the synthesized compounds against the proposed targets .
Safety and Hazards
Future Directions
The future directions for “4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile” research could involve further investigation of its cytotoxic activities against various human tumor cell lines . Additionally, more in-depth studies on its mechanism of action and potential applications in cancer treatment could be beneficial .
Properties
IUPAC Name |
4-amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-9-4-2-1-3-8(9)11-15-6-7(5-13)10(14)16-11/h1-4,6H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGLVPHOUMWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=N2)N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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